REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:14][O:15][C:16]1[CH:23]=[C:22](Br)[CH:21]=[CH:20][C:17]=1[CH:18]=[O:19].C1(B(O)O)C=CC=CC=1>O>[CH3:14][O:15][C:16]1[CH:23]=[C:22]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:21]=[CH:20][C:17]=1[CH:18]=[O:19] |f:1.2.3|
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Name
|
|
Quantity
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2.26 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
0.337 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
tetrakis triphenyl
|
Quantity
|
0.261 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed with nitrogen for 30 min
|
Duration
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30 min
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
above degassed water/toluene mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1C=O)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |